2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with chlorine, fluorine, and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-(difluoromethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The chlorine, fluorine, and difluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological imaging and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in studying biological processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(difluoromethyl)-6-(trifluoromethoxy)-2-pyridinylmethanol
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 4-Chloro-3-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronic ester group, which imparts unique reactivity and stability. This makes it particularly valuable in cross-coupling reactions and as a precursor for boron-containing bioactive molecules .
Properties
Molecular Formula |
C13H15BClF3O2 |
---|---|
Molecular Weight |
306.52 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O2/c1-12(2)13(3,4)20-14(19-12)7-5-6-8(15)9(10(7)16)11(17)18/h5-6,11H,1-4H3 |
InChI Key |
CGOLAHMODPUSNV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C(F)F)F |
Origin of Product |
United States |
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